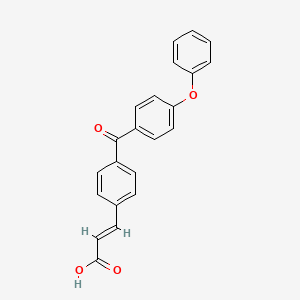
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a phenoxybenzoyl group attached to the phenyl ring of the acrylic acid
Preparation Methods
The synthesis of (E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid typically involves the reaction of 4-phenoxybenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Chemical Reactions Analysis
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in the context of cancer treatment .
Comparison with Similar Compounds
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid can be compared with similar compounds such as (E)-3-(4-(benzyloxy)phenyl)acrylic acid and 3-(4-methoxybenzoyl)acrylic acid . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the phenoxy group in this compound makes it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H16O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(E)-3-[4-(4-phenoxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16O4/c23-21(24)15-8-16-6-9-17(10-7-16)22(25)18-11-13-20(14-12-18)26-19-4-2-1-3-5-19/h1-15H,(H,23,24)/b15-8+ |
InChI Key |
UXUCKEBTHPCTFJ-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)




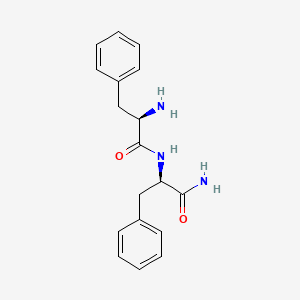

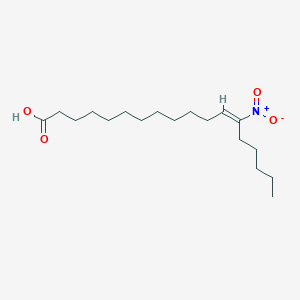
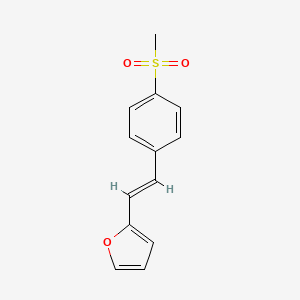

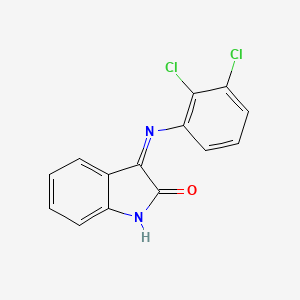

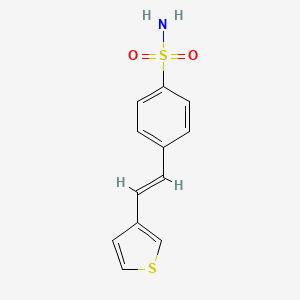
![(E)-3-[2-(2-methyl-4-thiazolyl)vinyl]pyridine](/img/structure/B10838461.png)
